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molecular formula C12H14BrN3O2 B8532157 6-(Boc-amino)-3-amino-2-bromobenzonitrile

6-(Boc-amino)-3-amino-2-bromobenzonitrile

Cat. No. B8532157
M. Wt: 312.16 g/mol
InChI Key: YBIGTPIELGNVOZ-UHFFFAOYSA-N
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Patent
US09446044B2

Procedure details

A solution of bromine (25.1 mmol) in dichloromethane (1.3 mL) was added dropwise, under an argon atmosphere, to a solution of amine II (27.9 mmol) in acetic acid (325 mL). After 2.5 h of stirring at room temperature, the solvent was removed in vacuo. The excess of acetic acid was co-evaporated with heptane to afford the expected compound III (10.1 g, quantitative yield) as a beige solid; mp 163° C.; IR (KBr) νmax/cm−1 3327, 2826, 2605, 2566, 2236, 1955, 1716, 1610, 1561, 1496, 1481, 1398, 1369, 1280, 1238, 1193, 1153, 1059, 963, 906, 838; 1H NMR (300 MHz, DMSO-d6) δ 9.05 (s, 1H, NH), 7.11 (d, 1H, J=8.7 Hz), 7.05 (d, 1H, J=8.7 Hz), 6.01 (s, 2H, NH2), 1.43 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 153.6, 144.1, 131.6, 126.9, 119.6, 116.1, 112.8, 107.8, 79.5, 28.1; HRMS calcd for C12H15N3O2Br (M+H+): 312.0348, found 312.0354.
Quantity
25.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
27.9 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:6]([C:18]#[N:19])[CH:5]=1>ClCCl.C(O)(=O)C>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[C:6]([C:18]#[N:19])[C:5]=1[Br:1]

Inputs

Step One
Name
Quantity
25.1 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
27.9 mmol
Type
reactant
Smiles
NC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)C#N
Name
Quantity
1.3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
325 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2.5 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)NC(OC(C)(C)C)=O)C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 128.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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